Selenophene, 2-(methylthio)-

Organic Field-Effect Transistors Charge Transport Small-Molecule Semiconductors

Researchers synthesizing selenophene-based semiconductors face chronic supply gaps for niche Se-heterocycles. 2-(Methylthio)selenophene (CAS 31053-54-0) closes this gap with quantifiable performance advantages over thiophene analogs: • 25% higher OFET hole mobility vs. thiophene π-cores (2.0 vs. 1.6 cm² V⁻¹ s⁻¹) in single-crystal devices • 3.6× mobility gain in BDT copolymers (PBDTSe-TPD: 0.021 vs. PBDTT-TPD: 0.0058 cm²/V·s) • Superior electron-donating ligand character for more stable transition metal complexes Standard pack sizes 10 mg-100 mg in stock; bulk and custom synthesis available on request.

Molecular Formula C5H6SSe
Molecular Weight 177.14 g/mol
CAS No. 31053-54-0
Cat. No. B13822671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenophene, 2-(methylthio)-
CAS31053-54-0
Molecular FormulaC5H6SSe
Molecular Weight177.14 g/mol
Structural Identifiers
SMILESCSC1=CC=C[Se]1
InChIInChI=1S/C5H6SSe/c1-6-5-3-2-4-7-5/h2-4H,1H3
InChIKeyKDJCFNABGJTVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)selenophene (CAS 31053-54-0): Selenophene Building Block for Organic Electronics and Medicinal Chemistry Applications


2-(Methylthio)selenophene (CAS 31053-54-0) is a heterocyclic building block containing selenium, with the molecular formula C5H6SSe and a molecular weight of 177.13 g/mol [1]. The methylthio substituent at the 2-position introduces electronic modulation and steric effects that alter ring planarity and oxidation potential relative to unsubstituted selenophene . As a selenium-containing heterocycle, selenophene exhibits lower aromaticity (smaller resonance energy), stronger electron-donating ability, and higher polarizability compared to its sulfur analog thiophene [2][3]. These fundamental differences in chalcogen electronic properties provide a basis for differentiating 2-(methylthio)selenophene from 2-(methylthio)thiophene (CAS 5780-36-9) and other closely related building blocks in applications requiring precise control of frontier molecular orbital energies, intermolecular interactions, or metal coordination chemistry.

Why 2-(Methylthio)selenophene Cannot Be Replaced by Thiophene or Furan Analogs in Precision Applications


The substitution of sulfur with selenium in the heteroaromatic ring fundamentally alters electronic structure, intermolecular interactions, and device performance in ways that cannot be replicated by thiophene or furan analogs. Selenophene exhibits lower aromaticity and stronger quinoidal character compared to thiophene, leading to reduced band gaps, enhanced intermolecular chalcogen-chalcogen interactions, and improved charge transport properties in solid-state devices [1][2]. In direct comparative studies, selenophene-containing polymers consistently demonstrate hole mobilities 2.6× to 3.6× higher than their thiophene counterparts [3], while selenophene-based small-molecule semiconductors achieve 25% higher hole mobility (2.0 vs. 1.6 cm² V⁻¹ s⁻¹) than thiophene analogs in single-crystal OFETs [4]. Additionally, selenophene forms more stable transition metal complexes than thiophene due to its superior electron-donating ligand character [5]. These quantifiable performance gaps mean that substituting 2-(methylthio)thiophene for 2-(methylthio)selenophene in a synthetic sequence will yield materials with different optical, electronic, and device characteristics—a critical consideration for procurement decisions in materials science and medicinal chemistry.

Quantitative Differentiation Evidence for 2-(Methylthio)selenophene: Comparator-Based Performance Data


Selenophene vs. Thiophene Core: 25% Higher Hole Mobility in Single-Crystal OFET Devices

The selenophene aromatic core enables superior charge transport relative to the thiophene core in structurally analogous small-molecule semiconductors. In a direct comparative study of dinaphtho-fused chalcogenophenes, the selenophene-based compound achieved a hole mobility of 2.0 cm² V⁻¹ s⁻¹, representing a 25% increase over the 1.6 cm² V⁻¹ s⁻¹ measured for the thiophene-based analog under identical device fabrication conditions [1]. Both compounds maintained comparable Ion/Ioff ratios of 10⁴-10⁵. The enhanced performance of the selenophene derivative is attributed to larger orbital coefficients on the selenium atom and more favorable crystal packing structures induced by the W-shaped molecular geometry.

Organic Field-Effect Transistors Charge Transport Small-Molecule Semiconductors

Selenophene-Containing Copolymer: 3.6× Higher Hole Mobility vs. Thiophene Analog in OFET Devices

In donor-acceptor copolymers based on benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives, replacing thiophene with selenophene in the donor unit substantially enhances charge transport. The selenophene-containing copolymer PBDTSe-TPD exhibits a hole mobility of 0.021 cm²/V·s in OFET devices, which is 3.6 times higher than the 0.0058 cm²/V·s measured for the thiophene-containing analog PBDTT-TPD under identical fabrication and measurement conditions [1]. This performance enhancement is accompanied by a narrower optical bandgap, broader and red-shifted absorption spectra, and enhanced intermolecular interactions in the selenophene-containing polymer. The strong quinoidal character and lower aromaticity of selenophene directly contribute to improved molecular packing and superior charge transport properties.

Donor-Acceptor Copolymers Organic Field-Effect Transistors Charge Transport

Selenophene Core: Reduced Band Gap vs. Thiophene Due to LUMO Stabilization

Substitution of thiophene with selenophene in conjugated polymer backbones systematically reduces the optical band gap, a critical parameter for tuning absorption and emission properties in organic electronic devices. In a comprehensive study of diketopyrrolopyrrole (DPP)-based copolymers with different chalcogenophene comonomers, increasing chalcogen atom size (S < Se < Te) resulted in progressive band gap narrowing primarily through stabilization of the LUMO energy level [1]. The larger heteroatomic size of selenium also increases intermolecular heteroatom-heteroatom interactions, facilitating polymer aggregate formation and enhancing field-effect mobilities to 1.6 cm²/(V s). Quantum chemical calculations on oligo- and polyselenophenes confirm shorter inter-ring distances and greater quinoid character compared to oligothiophenes, which contribute directly to lower band gap values [2].

Band Gap Engineering Conjugated Polymers Optoelectronic Properties

Selenophene Core: Superior Transition Metal Complex Stability vs. Thiophene

Selenophene functions as a superior electron-donating ligand compared to thiophene, forming more stable transition metal complexes. This differential behavior is attributed to the greater polarizability and lower electronegativity of selenium relative to sulfur, which enhances electron donation to metal centers [1][2]. Selenophene also exhibits greater reactivity than thiophene toward both electrophiles and nucleophiles, expanding its synthetic versatility in metal-mediated transformations. While direct quantitative stability constants for 2-(methylthio)selenophene complexes are not available in the accessed literature, the class-level inference from selenophene coordination chemistry establishes that selenium-containing heterocycles provide enhanced metal-binding capacity relative to their thiophene counterparts.

Coordination Chemistry Transition Metal Complexes Ligand Design

Optimal Application Scenarios for 2-(Methylthio)selenophene Based on Quantified Differentiation Evidence


Synthesis of High-Mobility Small-Molecule OFET Semiconductors Requiring >1.5 cm² V⁻¹ s⁻¹ Hole Mobility

When designing small-molecule organic semiconductors for high-performance single-crystal field-effect transistors, 2-(methylthio)selenophene serves as a preferred building block for introducing the selenophene core. Direct comparative evidence demonstrates that selenophene-based π-cores deliver 2.0 cm² V⁻¹ s⁻¹ hole mobility versus 1.6 cm² V⁻¹ s⁻¹ for thiophene analogs [1]. This 25% mobility enhancement is critical for applications targeting high-frequency switching or high-current drive in flexible electronics. Procurement of 2-(methylthio)selenophene rather than 2-(methylthio)thiophene is justified when the synthetic target requires a selenophene-containing semiconductor core to achieve the mobility threshold.

Donor-Acceptor Copolymer Design for OFETs Targeting >0.02 cm²/V·s Hole Mobility

For polymer chemists synthesizing BDT-based donor-acceptor copolymers for OFET active layers, 2-(methylthio)selenophene provides access to selenophene-containing monomer units. The selenophene-substituted copolymer PBDTSe-TPD achieves hole mobility of 0.021 cm²/V·s, a 3.6-fold improvement over the 0.0058 cm²/V·s of the thiophene analog PBDTT-TPD [2]. This substantial performance difference makes selenophene incorporation a strategic choice when mobility targets exceed 0.01 cm²/V·s. Researchers should select 2-(methylthio)selenophene for synthesizing selenophene-functionalized BDT monomers when designing high-mobility polymer semiconductors.

Conjugated Polymer Synthesis Requiring Narrow Band Gap and NIR Photoresponse

In applications demanding narrow optical band gaps for NIR absorption or low-voltage device operation, 2-(methylthio)selenophene enables incorporation of the selenophene unit into conjugated backbones. Systematic chalcogenophene comparisons confirm that selenophene substitution (versus thiophene) stabilizes LUMO energy levels and narrows the band gap, with enhanced intermolecular interactions that promote polymer aggregation and improve charge transport [3]. These polymers achieve power conversion efficiencies of 7.1-8.8% in bulk heterojunction solar cells with excellent NIR photocurrents above 20 mA cm⁻². Procurement of selenophene-based building blocks is essential when the synthetic target requires red-shifted absorption or band gap engineering beyond what thiophene analogs can provide.

Synthesis of Transition Metal Complexes Requiring Enhanced Ligand Stability

For organometallic chemists preparing transition metal complexes where ligand stability and electron-donating capacity are critical, 2-(methylthio)selenophene offers a selenium-containing heterocyclic ligand platform. The selenophene core functions as a better electron-donating ligand than thiophene, forming more stable transition metal complexes [4]. Additionally, selenophene exhibits greater reactivity than thiophene toward both electrophiles and nucleophiles [4]. These properties make 2-(methylthio)selenophene the preferred building block over 2-(methylthio)thiophene when synthesizing selenium-containing ligands for catalysis, sensing, or materials applications where complex stability directly impacts performance.

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